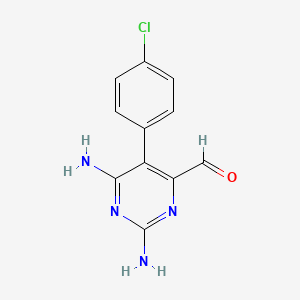
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the class of aminopyrimidines Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2,6-diamino-4-chloropyrimidine N-oxide with piperidine under neat conditions at 106°C for 120 minutes . Another approach includes the iodination of 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives followed by Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: The compound can participate in cyclization reactions to form fused heterocycles, such as pyrido[2,3-d]pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and Grignard reagents. Conditions typically involve mild temperatures and solvents like ethanol or toluene.
Cyclization: Reagents such as ethyl-2,4-dioxo-4-phenylbutanoate derivatives and conditions like refluxing in acetic acid are used.
Major Products
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Cyclization: Products include fused heterocycles like pyrido[2,3-d]pyrimidines, which have significant biological activity.
科学研究应用
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division in cells, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine core but with different substituents.
Pyrazolo[3,4-d]pyrimidine: A fused heterocycle with similar biological activities.
Uniqueness
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through nucleophilic substitution and cyclization reactions makes it a versatile building block in synthetic chemistry.
属性
CAS 编号 |
17005-29-7 |
|---|---|
分子式 |
C11H9ClN4O |
分子量 |
248.67 g/mol |
IUPAC 名称 |
2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H9ClN4O/c12-7-3-1-6(2-4-7)9-8(5-17)15-11(14)16-10(9)13/h1-5H,(H4,13,14,15,16) |
InChI 键 |
GISMZVDPMITXFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
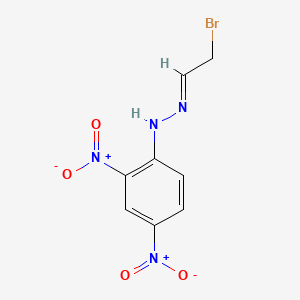
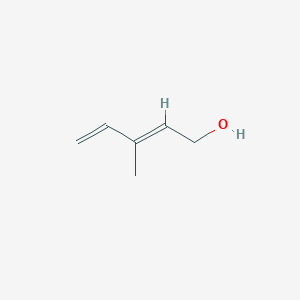
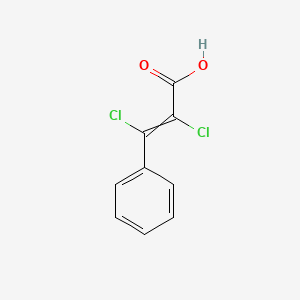
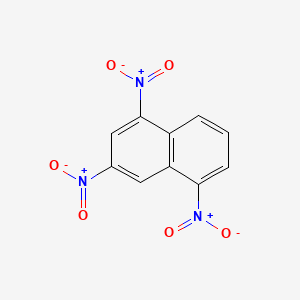

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)


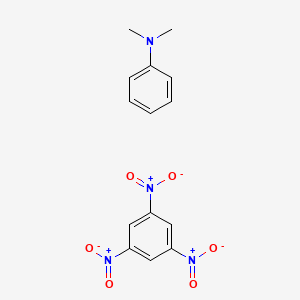
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
